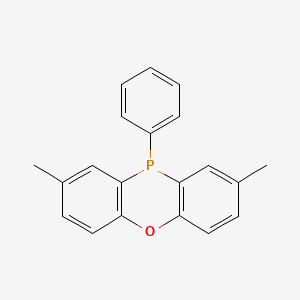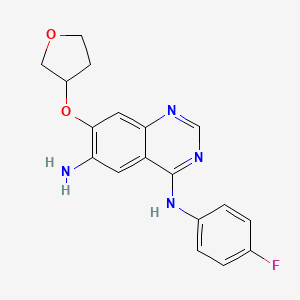
2-Ethoxy-5-(trifluoromethoxy)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethoxy-5-(trifluoromethoxy)benzaldehyde is an aromatic aldehyde with the molecular formula C10H9F3O3. It is characterized by the presence of an ethoxy group at the second position and a trifluoromethoxy group at the fifth position on the benzene ring, along with an aldehyde functional group. This compound is of interest in various chemical and pharmaceutical research due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-5-(trifluoromethoxy)benzaldehyde can be achieved through several methods. One common approach involves the reaction of 2-ethoxy-5-(trifluoromethoxy)benzyl alcohol with an oxidizing agent such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO2) to yield the desired aldehyde.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity, often involving the use of catalysts and controlled temperature and pressure conditions.
Análisis De Reacciones Químicas
Types of Reactions
2-Ethoxy-5-(trifluoromethoxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The ethoxy and trifluoromethoxy groups can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 2-Ethoxy-5-(trifluoromethoxy)benzoic acid.
Reduction: 2-Ethoxy-5-(trifluoromethoxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Ethoxy-5-(trifluoromethoxy)benzaldehyde is utilized in several scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: It is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: The compound is explored for its potential therapeutic properties, including its role as an intermediate in the synthesis of drugs.
Industry: It is employed in the production of specialty chemicals and as a precursor in the manufacture of agrochemicals and polymers.
Mecanismo De Acción
The mechanism of action of 2-Ethoxy-5-(trifluoromethoxy)benzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. The trifluoromethoxy group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
2-Hydroxy-5-(trifluoromethoxy)benzaldehyde: Similar structure but with a hydroxy group instead of an ethoxy group.
2-Methoxy-5-(trifluoromethoxy)benzaldehyde: Similar structure but with a methoxy group instead of an ethoxy group.
2-Ethoxy-4-(trifluoromethoxy)benzaldehyde: Similar structure but with the trifluoromethoxy group at the fourth position instead of the fifth.
Uniqueness
2-Ethoxy-5-(trifluoromethoxy)benzaldehyde is unique due to the specific positioning of the ethoxy and trifluoromethoxy groups, which influence its reactivity and interaction with biological targets. The combination of these functional groups imparts distinct physicochemical properties, making it valuable for specialized applications in research and industry.
Propiedades
Fórmula molecular |
C10H9F3O3 |
|---|---|
Peso molecular |
234.17 g/mol |
Nombre IUPAC |
2-ethoxy-5-(trifluoromethoxy)benzaldehyde |
InChI |
InChI=1S/C10H9F3O3/c1-2-15-9-4-3-8(5-7(9)6-14)16-10(11,12)13/h3-6H,2H2,1H3 |
Clave InChI |
PXDNLJSVFNSUQI-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C=C(C=C1)OC(F)(F)F)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




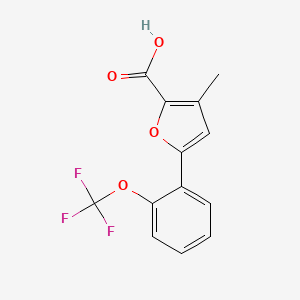
![(Z)-ethyl-3-(benzo[b]furan-5-yl)acrylate](/img/structure/B14769396.png)
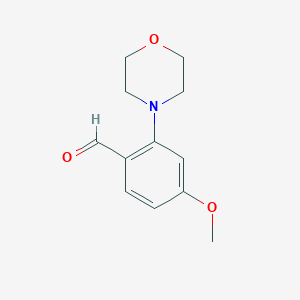

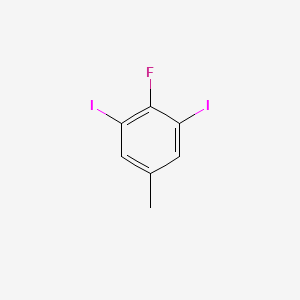
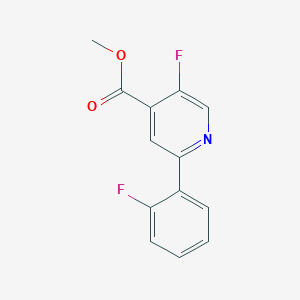


![2-(3-Aza-bicyclo[3.1.0]hexan-3-yl)-4-methoxybenzaldehyde](/img/structure/B14769442.png)
